(Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
BenchChem offers high-quality (Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-[6-methyl-2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-4-27-18(23)12-22-15-10-9-13(2)11-16(15)28-20(22)21-19(24)14-7-5-6-8-17(14)29(3,25)26/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHDOAOCFJKRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Synthesis of the Compound
The synthesis of (Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step reactions starting from simpler precursors. The key steps include:
- Formation of the benzothiazole scaffold.
- Introduction of the methylsulfonyl and benzoyl groups.
- Final esterification to yield the desired ethyl acetate derivative.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzothiazoles have shown efficacy against various cancer cell lines, including Hep3B and MCF-7. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at critical phases (G1 or G2-M).
- Inhibition of tumor growth in vivo.
In a comparative study, a related compound demonstrated an IC50 value of approximately 5 µM against Hep3B cells, suggesting that (Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may possess similar potency due to structural similarities .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens, including bacteria and fungi. Compounds with benzothiazole scaffolds have shown activity against:
- Acinetobacter baumannii
- Pseudomonas aeruginosa
These organisms are noted for their resistance to multiple drugs, making the discovery of new antimicrobial agents critical. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Activity
Antioxidant assays indicate that compounds like (Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can scavenge free radicals effectively. The DPPH assay is commonly used to evaluate the antioxidant capacity, where lower IC50 values indicate stronger antioxidant properties. For example, related compounds have shown IC50 values ranging from 10 to 30 µM .
Case Studies
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Anticancer Evaluation : A study on a related benzothiazole derivative showed a significant reduction in α-fetoprotein levels in Hep3B cells after treatment, indicating potential for liver cancer therapy.
Compound Cell Line IC50 (µM) Mechanism Compound A Hep3B 5 Apoptosis induction Compound B MCF-7 12 Cell cycle arrest -
Antimicrobial Testing : A series of tests revealed that derivatives exhibited varying degrees of activity against resistant bacterial strains.
Pathogen Minimum Inhibitory Concentration (MIC) Acinetobacter baumannii 16 µg/mL Pseudomonas aeruginosa 32 µg/mL
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the anti-inflammatory and analgesic potentials of (Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate. In vitro assays demonstrated significant inhibition of inflammatory markers, leading to further investigation in vivo. The compound showed promising results in reducing pain and inflammation, indicating its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases .
2. Anticancer Activity
The compound has been studied for its anticancer properties, particularly against various cancer cell lines. Research indicates that (Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of apoptotic pathways. This suggests potential applications in cancer treatment regimens .
Agrochemical Applications
1. Herbicidal Activity
(Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has been explored as a selective herbicide. Its structure allows it to target specific pathways in plant physiology, leading to effective weed control while minimizing damage to crops. Studies indicate that it can effectively control a range of broadleaf weeds and grasses, making it a valuable addition to agricultural practices aimed at enhancing crop yield and sustainability .
2. Crop Protection
The compound's unique chemical properties make it suitable for use in formulations designed to protect crops from various biotic stresses, including pests and diseases. Its efficacy as a protective agent stems from its ability to interfere with the metabolic processes of harmful organisms without adversely affecting beneficial flora .
Summary of Research Findings
The following table summarizes key research findings related to the applications of (Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate:
Q & A
Q. Example Protocol :
- Reflux 6-methylbenzothiazol-2-amine (1 eq), ethyl bromocyanoacetate (1.2 eq), and 2-(methylsulfonyl)benzoyl chloride (1.1 eq) in acetone for 5 hours. Yield: 65–85% after recrystallization .
Basic: What characterization techniques are critical for confirming its structure?
Q. Methodological Answer :
- Spectral Analysis :
- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves ambiguous stereochemistry. For example, used SHELXL refinement to confirm the Z-configuration in a related compound.
Advanced: How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?
Methodological Answer :
Contradictions often arise from:
Solvent Polarity : Chemical shifts vary in DMSO-d vs. CDCl. For consistency, use deuterated DMSO for polar intermediates .
Tautomerism : The imino group may exhibit keto-enol tautomerism. Low-temperature NMR (-20°C) or 2D-COSY experiments can suppress dynamic effects .
Impurity Profiling : HPLC-MS (as in ) identifies byproducts like unreacted benzothiazole or sulfonyl derivatives.
Case Study :
observed δ 8.3 ppm for the imino proton in CDCl, while reported δ 8.5 ppm in DMSO-d. This discrepancy highlights solvent-dependent shifts, not structural errors .
Advanced: What strategies optimize the reaction yield when scaling up synthesis?
Q. Methodological Answer :
-
Parameter Screening : Use Design of Experiments (DoE) to test variables like:
Factor Range Tested Optimal Condition Solvent Acetone, DMF, Ethanol Acetone (reflux) Catalyst None, KCO, EtN EtN (1.5 eq) Time 3–8 hours 5 hours -
Continuous Flow Chemistry : ’s flow-chemistry approach for similar compounds reduces side reactions and improves reproducibility.
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Purification : Replace column chromatography with antisolvent crystallization (e.g., adding water to ethanol) to enhance yield by 10–15% .
Advanced: How can computational methods aid in predicting biological activity?
Q. Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial enzymes) predicts binding affinity. used this to design benzothiazole-derived antimicrobial agents.
- QSAR Modeling : Correlate substituent effects (e.g., methylsulfonyl group’s electron-withdrawing nature) with bioactivity using Hammett constants .
Example :
The methylsulfonyl group in the compound enhances electrophilicity, potentially increasing interaction with cysteine residues in enzyme active sites .
Basic: What are the stability considerations for long-term storage?
Q. Methodological Answer :
- Degradation Pathways : Hydrolysis of the ester or imino group under humid conditions.
- Storage Protocol :
Advanced: How to address low reproducibility in crystallography data?
Q. Methodological Answer :
- Crystallization Screening : Use 96-well plates with varied solvent combinations (e.g., ethanol/water, DCM/hexane). achieved 73% yield via ethanol/water recrystallization.
- Twinned Data Refinement : SHELXD () handles twinning in crystals. For example, refine using HKL-3000 with SHELXL .
Advanced: What mechanistic insights explain byproduct formation during synthesis?
Q. Methodological Answer :
-
Common Byproducts :
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Mechanistic Studies : -labeling or in-situ IR tracks reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
